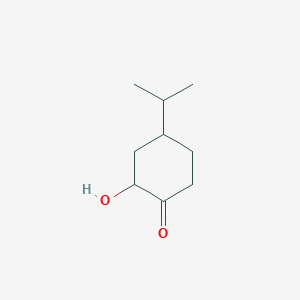
2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . . It is a cyclohexanone derivative with a hydroxyl group and an isopropyl group attached to the cyclohexane ring. The compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one can be achieved through several methods. One common method involves the reaction of cyclohexanone with isopropyl alcohol in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-4-(propan-2-yl)cyclohexan-1-one or 2-carboxy-4-(propan-2-yl)cyclohexan-1-one.
Reduction: Formation of 2-hydroxy-4-(propan-2-yl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanone derivatives.
科学的研究の応用
2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, leading to changes in their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one can be compared with other similar compounds, such as:
Cyclohexanone: Lacks the hydroxyl and isopropyl groups, making it less reactive in certain chemical reactions.
4-Hydroxycyclohexanone: Contains a hydroxyl group but lacks the isopropyl group, resulting in different chemical properties and reactivity.
4-Isopropylcyclohexanone: Contains an isopropyl group but lacks the hydroxyl group, leading to different chemical behavior.
The presence of both the hydroxyl and isopropyl groups in this compound makes it unique and versatile for various applications .
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
2-hydroxy-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-6(2)7-3-4-8(10)9(11)5-7/h6-7,9,11H,3-5H2,1-2H3 |
InChIキー |
SHPJFYBJJDZUSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(=O)C(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


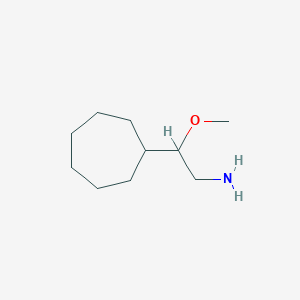

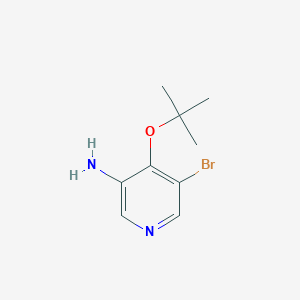
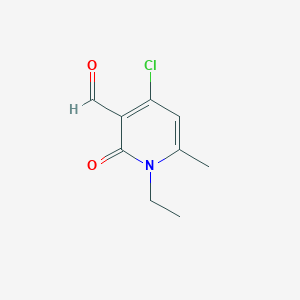

![3-[(3-azetidinyloxy)methyl]-2-methylPyridine](/img/structure/B13322267.png)

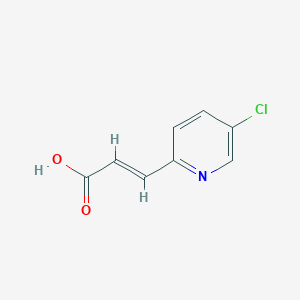
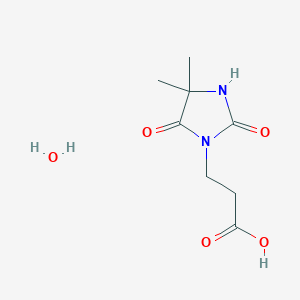
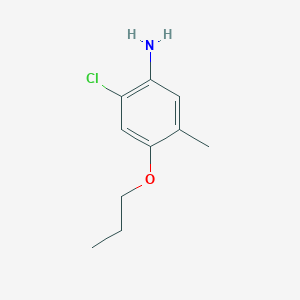
![2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13322309.png)
![7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13322311.png)
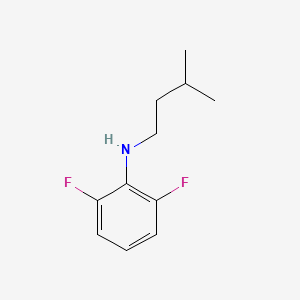
![2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B13322327.png)
